N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide
Overview
Description
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide typically involves the reaction of 1-adamantylmethylamine with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the need for manual intervention, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.
Reduction: Amines derived from the benzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where adamantane derivatives have shown efficacy, such as Parkinson’s disease and certain viral infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl group is known to enhance the binding affinity of the compound to its target, potentially through hydrophobic interactions and steric effects. The benzamide group may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-Adamantylmethylamine
- 2,5-Dichlorobenzoyl chloride
Uniqueness
N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide is unique due to the presence of both the adamantyl and dichlorobenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The adamantyl group provides stability and enhances biological activity, while the dichlorobenzamide group allows for further functionalization and modification.
Properties
Molecular Formula |
C18H21Cl2NO |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H21Cl2NO/c19-14-1-2-16(20)15(6-14)17(22)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,21,22) |
InChI Key |
MQAXGMKOSXBMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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